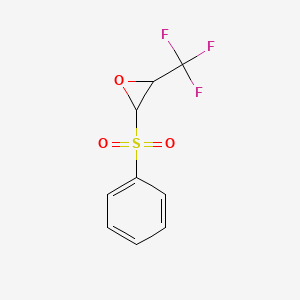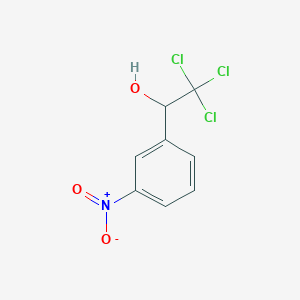![molecular formula C14H21N3 B8678680 4-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1H-indole](/img/structure/B8678680.png)
4-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1H-indole is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This particular compound features a piperazine ring substituted with a methyl group, which is connected to an indole moiety through a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1H-indole typically involves the following steps:
Formation of the Piperazine Derivative: The piperazine ring is first synthesized or obtained commercially. The methylation of piperazine can be achieved using methyl iodide in the presence of a base such as potassium carbonate.
Attachment to the Indole Moiety: The indole derivative is then synthesized separately. The connection between the piperazine and indole moieties is established through a nucleophilic substitution reaction. This involves the reaction of the methylated piperazine with an indole derivative that has a leaving group, such as a halide, at the desired position.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine or indole moieties can be further functionalized.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
4-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1H-indole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including receptors and enzymes.
Chemical Biology: It serves as a probe to study the mechanisms of action of indole derivatives in biological systems.
Industrial Applications: The compound is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1H-indole involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can interact with various binding sites, while the indole moiety can participate in π-π interactions with aromatic residues in the target protein. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.
Olanzapine: An antipsychotic medication used to treat schizophrenia and bipolar disorder.
Masitinib: A tyrosine kinase inhibitor used in the treatment of various cancers.
Uniqueness
4-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1H-indole is unique due to its specific structural features, which allow it to interact with a distinct set of biological targets. Its combination of a piperazine ring and an indole moiety provides a versatile scaffold for the development of new therapeutic agents with diverse biological activities.
Properties
Molecular Formula |
C14H21N3 |
|---|---|
Molecular Weight |
231.34 g/mol |
IUPAC Name |
4-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C14H21N3/c1-16-7-9-17(10-8-16)11-12-3-2-4-14-13(12)5-6-15-14/h2-4,15H,5-11H2,1H3 |
InChI Key |
ABZBUWYXTJHJKI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC2=C3CCNC3=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1,3-dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B8678664.png)




